molecular formula C5H9N B087234 Valeronitrile CAS No. 110-59-8

Valeronitrile

Cat. No. B087234
CAS RN: 110-59-8
M. Wt: 83.13 g/mol
InChI Key: RFFFKMOABOFIDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of valeronitrile and related compounds involves various chemical pathways and methodologies. For instance, green synthesis methods have been developed for the production of nanoparticles, employing environmentally friendly approaches that could potentially be adapted for this compound and its derivatives. These methods prioritize the use of non-toxic, renewable resources, and aim to minimize environmental impact, showcasing the evolution of synthesis techniques towards more sustainable practices (Sharma et al., 2009).

Mechanism of Action

Target of Action

Valeronitrile, also known as Pentanenitrile, is a nitrile compound with the formula C4H9CN . The primary target of this compound is the cytochrome P450 enzyme system found in animals . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

This compound interacts with its target, the cytochrome P450 enzyme system, by undergoing a metabolic reaction that results in the liberation of cyanide . This interaction leads to changes in the biochemical environment of the organism, primarily due to the toxic effects of the released cyanide.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the metabolism of nitriles . Nitrilases, a group of enzymes capable of hydrolyzing nitriles to carboxylic acids, play a significant role in this pathway . In the presence of this compound, the activity of nitrilases is enhanced in many strains .

Pharmacokinetics

It is known that the compound is toxic to animals, and its action involves the liberation of cyanide by the cytochrome p450 enzyme system . The cyanide is then detoxified and excreted in urine as thiocyanate .

Result of Action

The primary molecular effect of this compound’s action is the release of cyanide, a potent toxin . On a cellular level, this can lead to a variety of effects, depending on the concentration of cyanide and the duration of exposure. In many organisms, this compound is hydrolyzed to valeric acid by certain fungi, such as Gibberella intermedia, Fusarium oxysporum, and Aspergillus niger, which induces the production of the nitrilase enzyme .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of metals and some metal compounds can cause nitriles like this compound to polymerize . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other substances in the environment, such as other nitriles or amides .

Safety and Hazards

Valeronitrile is considered hazardous. It is flammable and harmful if swallowed. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment when handling it .

Future Directions

The global Valeronitrile market size is expected to grow at a CAGR of 4% from 2023 to 2033 . The growth in demand for solvents in pharmaceutical industries leads to the growth of consumption of intermediates and solvents in chemical industries, thus boosting the demand for this compound in the future .

Biochemical Analysis

Biochemical Properties

Valeronitrile is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which liberates cyanide from this compound . The nature of these interactions involves covalent bonding, as seen when this compound is docked to the catalytically active cysteine residue of NitA .

Cellular Effects

This compound has significant effects on cellular processes. It influences cell function by interacting with cytochrome P450, leading to the liberation of cyanide . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules like cytochrome P450 . This interaction leads to enzyme activation, resulting in the liberation of cyanide . This process can lead to changes in gene expression within the cell.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can be toxic due to the liberation of cyanide

Metabolic Pathways

This compound is involved in metabolic pathways where it interacts with enzymes like cytochrome P450 . The interaction can affect metabolic flux or metabolite levels. Detailed information about these metabolic pathways is currently limited.

properties

IUPAC Name

pentanenitrile
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InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3
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InChI Key

RFFFKMOABOFIDF-UHFFFAOYSA-N
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Canonical SMILES

CCCCC#N
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Molecular Formula

C5H9N
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DSSTOX Substance ID

DTXSID3026275
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Molecular Weight

83.13 g/mol
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Physical Description

Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid
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Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg
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Flash Point

105 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 72.5 °F (NTP, 1992)
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Density

0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg]
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CAS RN

110-59-8
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Melting Point

-141 °F (NTP, 1992), -96.2 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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